molecular formula C18H23FO2 B1248494 Fluoroestradiol F-18 CAS No. 94153-53-4

Fluoroestradiol F-18

Cat. No.: B1248494
CAS No.: 94153-53-4
M. Wt: 289.4 g/mol
InChI Key: KDLLNMRYZGUVMA-ZYMZXAKXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoroestradiol F-18 involves the incorporation of fluorine-18 into the estradiol molecule. The process typically starts with the production of fluorine-18 from oxygen-18 enriched water using a cyclotron. The fluorine-18 is then converted into a reactive form, such as [18F]fluoride, which is used in nucleophilic substitution reactions to introduce the fluorine atom into the estradiol structure .

Industrial Production Methods: Industrial production of this compound involves automated synthesis modules that ensure high radiochemical purity and yield. The process includes the trapping of [18F]fluoride, elution, and drying stages, followed by the nucleophilic substitution reaction. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity for clinical use .

Chemical Reactions Analysis

Types of Reactions: Fluoroestradiol F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The introduction of the fluorine-18 atom into the estradiol molecule is achieved through a nucleophilic substitution reaction, where a leaving group in the precursor molecule is replaced by the [18F]fluoride ion .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include [18F]fluoride, a precursor molecule with a suitable leaving group, and a phase transfer catalyst. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed: The major product formed from the nucleophilic substitution reaction is this compound, which is then purified and formulated for use in PET imaging .

Scientific Research Applications

Fluoroestradiol F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a radiotracer to study the behavior of estrogen receptors in various chemical environments. It helps in understanding the binding affinity and specificity of estrogen receptors for different ligands .

Biology: In biology, this compound is used to investigate the distribution and density of estrogen receptors in tissues. This information is crucial for understanding the role of estrogen receptors in various biological processes and diseases .

Medicine: In medicine, this compound is primarily used for the detection and management of estrogen receptor-positive breast cancer. It provides valuable information on the expression of estrogen receptors in tumors, which helps in guiding treatment decisions and monitoring the effectiveness of therapy .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors. It helps in evaluating the pharmacokinetics and pharmacodynamics of potential drug candidates .

Mechanism of Action

Fluoroestradiol F-18 exerts its effects by binding to estrogen receptors in the nucleus of estrogen receptor-expressing cells. The compound is taken up by cells expressing estrogen receptors, and the radioactive fluorine-18 emits positrons, which are detected by PET imaging. This allows for the visualization of estrogen receptor expression in vivo . The binding of this compound to estrogen receptors is highly specific, making it a valuable tool for assessing the presence and distribution of estrogen receptors in tissues .

Properties

Estrogen receptor (ER)-positive breast cancers are a subset of breast cancers in which the cancerous tissue expresses estrogen receptors - these receptors provide a useful target for imaging and treatment agents. Fluoroestradiol F-18 is a fluorinated analog of estradiol that binds to estrogen receptors, allowing for PET imaging of lesions. Following exposure in an ER-positive breast cancer cell line (MCF-7), it was found that fluoroestradiol F-18 bound with a Kd of 0.13 ± 0.02 nM, a Bmax of 1901 ± 89 fmol/mg, and a IC50 = 0.085 nM.

CAS No.

94153-53-4

Molecular Formula

C18H23FO2

Molecular Weight

289.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1

InChI Key

KDLLNMRYZGUVMA-ZYMZXAKXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

94153-53-4

Synonyms

(18F)FES
16 alpha-(18)-fluoro-17 beta-estradiol
16 alpha-fluoroestradiol
16 beta-fluoroestradiol
16-alpha-(18F)fluoro-17beta-estradiol
16-fluoroestradiol
16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled
16-fluoroestradiol, (16alpha,17beta)-isomer
16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled
16alpha-(18F)fluoro-17beta-estradiol
F-18 16alpha-fluoroestradiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroestradiol F-18
Reactant of Route 2
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Reactant of Route 3
Fluoroestradiol F-18
Reactant of Route 4
Fluoroestradiol F-18
Reactant of Route 5
Fluoroestradiol F-18
Reactant of Route 6
Fluoroestradiol F-18

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